molecular formula C16H15NO2S B7878199 4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Cat. No.: B7878199
M. Wt: 285.4 g/mol
InChI Key: XMCQWGIRWMSHLL-UHFFFAOYSA-N
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Description

4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, with a benzyl group at the 4-position and a carboxylic acid group at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with benzyl halides in the presence of a base to form the benzothiazine ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group may enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-3,4-dihydro-2H-1,4-benzothiazine: Lacks the carboxylic acid group, which may affect its biological activity and solubility.

    3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid: Lacks the benzyl group, which may influence its binding properties and overall activity.

    4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, potentially altering its chemical reactivity and biological effects.

Uniqueness

The presence of both the benzyl group and the carboxylic acid group in 4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical properties, reactivity, and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-benzyl-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c18-16(19)13-6-7-15-14(10-13)17(8-9-20-15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCQWGIRWMSHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1CC3=CC=CC=C3)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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